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Compound of Interest

Compound Name:
5-Methylene-2,3,4,5-

tetrahydrobenzo[b]oxepine

CAS No.: 20426-84-0

Cat. No.: B1612411

Get Quote

Structural Fundamentals & Nomenclature
The 2,3,4,5-tetrahydro-1-benzoxepine system (often abbreviated as

tetrahydrobenzo[b]oxepine) consists of a benzene ring fused to a saturated seven-membered

ether ring (oxepane).[1] This scaffold is a "privileged structure" in medicinal chemistry, serving

as the core for various bioactive agents, including selective estrogen receptor modulators

(SERMs) and anti-depressants.[1]

Numbering and Geometry
Correct numbering is critical for interpreting NMR data and substituent effects.[1]

Position 1: Oxygen atom.[1][2][3][4]

Positions 2-5: Saturated carbons of the oxepine ring.[1]

Positions 5a/9a: Fusion points with the benzene ring.[1]
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Positions 6-9: Aromatic carbons.[1]

The fusion of the planar benzene ring imposes significant geometric constraints on the seven-

membered ring, reducing its flexibility compared to the parent oxepane but retaining more

mobility than six-membered equivalents like chromans.[1]
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Figure 1: Connectivity and numbering of the core scaffold.[1] Note the benzylic position at C5

and the ether linkage at C2.[1]

The Conformational Landscape[1]
Unlike cyclohexane (rigid chair) or oxepane (highly flexible), the tetrahydro-1-benzoxepine

system exists in a delicate equilibrium dominated by two primary conformers: the Chair (C) and

the Twist-Boat (TB).[1]

The Global Minimum: The Chair (C)
For the unsubstituted parent compound, the Chair conformer is the global energy minimum.[1]

Geometry: The C2-C3-C4-C5 chain folds to relieve torsional strain, placing the methylene

protons in staggered arrangements.

Symmetry: It possesses
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symmetry (approximate), with a plane of symmetry bisecting the benzene ring and passing
through C3.[1]

Stability: Stabilized by minimized transannular interactions and optimal staggering of the C4-

C5 bond.[1]

The Local Minimum: The Twist-Boat (TB)
The Twist-Boat is a higher-energy conformer for the unsubstituted system but becomes

accessible—and often preferred—upon substitution.[1]

Energy Gap: In the parent system, the TB form is approximately 2.5 – 3.5 kcal/mol higher in

energy than the Chair.[1]

Accessibility: The barrier to interconversion is relatively low (

kcal/mol), allowing rapid equilibration at room temperature.[1]

Ring Inversion Dynamics
The ring undergoes inversion (pseudorotation) through a high-energy half-chair or boat

transition state.[1]

Barrier Height: The inversion barrier is slightly lower than that of its nitrogen analog

(tetrahydro-2-benzazepine,

11 kcal/mol) and the carbocyclic analog (benzocycloheptene,

10.9 kcal/mol).[1]

Mechanism:
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Figure 2: Qualitative energy landscape of the unsubstituted tetrahydro-1-benzoxepine ring.

Substituent Effects: The Chair-to-Twist Switch
The most critical aspect of this scaffold for drug design is the conformational switch induced by

substituents, particularly at the C3 position.[1]

The Gem-Dimethyl Effect (Thorpe-Ingold)
Introducing a gem-dimethyl group at C3 (3,3-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin)

dramatically shifts the equilibrium.[1]

Mechanism: In the Chair form, 3,3-dimethyl substitution introduces severe 1,3-diaxial

interactions (transannular strain) with the axial protons at C5 and potentially steric clashes

with the benzene ring ortho-protons.[1]
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Result: The system flips to the Twist-Boat (TB) conformation to relieve this strain.[1] The TB

form accommodates the bulky gem-dimethyl group in pseudo-equatorial positions more

effectively.[1]

Population: 3,3-dimethyl derivatives often exist as a mixture (

90:10 favoring TB or C depending on solvent) or predominantly TB.[1]

3-Substituted Derivatives[5][6][7]
3-Methyl: Primarily retains the Chair conformation (

), with the methyl group adopting an equatorial orientation (

).[1]

3-Methoxy: Introduces a significant population of the Twist-Boat form (

10-20%).[1][5][6] This is attributed to electrostatic repulsion between the ether oxygen (O1)
and the methoxy oxygen, which is better alleviated in the TB form.[1]

Substituent (Pos 3)
Dominant
Conformer

Minor Conformer Driver

H (Parent) Chair (>99%) Twist-Boat Enthalpic stability

3-Methyl Chair (Equatorial) Chair (Axial)
Steric avoidance (1,3-

diaxial)

3,3-Dimethyl Twist-Boat Chair
Relief of transannular

strain

3-Methoxy Chair / Twist-Boat Mix -
Electrostatic/Dipole

effects

Analytical Characterization Protocols
To validate the conformation of a synthesized derivative, a combination of NMR and

computational methods is required.[1][7]
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NMR Spectroscopy ( Analysis)
The vicinal coupling constants (

) are the primary diagnostic tool.[1]

Protocol:

Solvent: Use

or

.[1] For dynamic studies,

is preferred for low-temperature work.[1]

Temperature: If signals are broad at 298 K, cool to 220 K to freeze the conformational

equilibrium.

Analysis of C2-H and C3-H:

Chair: Protons at C2 and C3 will show distinct axial-axial (

Hz) and axial-equatorial (

Hz) couplings.[1]

Twist-Boat: Couplings are often averaged or significantly different.[1]

values decrease significantly (to

4-8 Hz) due to the change in dihedral angles (Karplus relationship).[1]

NOE Difference Spectroscopy
Chair: Strong NOE observed between

and

(1,3-diaxial relationship).[1]
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Twist-Boat: Loss of 1,3-diaxial NOEs; appearance of cross-ring NOEs between C3

substituents and aromatic protons (H9) if the twist brings them into proximity.[1]

Computational Verification (DFT)
Workflow:

Conformer Generation: Use Molecular Mechanics (MMFF94) to generate candidate

conformers.[1]

Optimization: Optimize geometries using DFT (B3LYP/6-31G* or

B97X-D/def2-TZVP).

Energy Calculation: Calculate

including solvent corrections (PCM/SMD).

Comparison: Match calculated Boltzmann-weighted coupling constants with experimental

NMR data.
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Figure 3: Decision tree for assigning the conformation of tetrahydrobenzo[b]oxepine

derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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